molecular formula C16H12F3N5O2S B2544174 N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396845-19-4

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2544174
CAS No.: 1396845-19-4
M. Wt: 395.36
InChI Key: GDMOPQRAPQULOY-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a novel organic compound belonging to the tetrazole family. This compound's unique chemical structure features both methylthio and trifluoromethoxy functional groups attached to a phenyl ring, making it an intriguing subject of study in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

  • Formation of Tetrazole Ring: : The synthesis often starts with the reaction of nitriles with azide sources under acidic conditions to form the tetrazole ring.

  • Functional Group Attachment: : Introduction of the methylthio and trifluoromethoxy groups can be achieved through nucleophilic substitution reactions, where appropriate phenyl precursors are reacted with methylthiolate and trifluoromethoxy reagents.

  • Final Coupling: : The final step involves coupling the formed intermediate with a carboxamide group under appropriate catalytic conditions.

Industrial Production Methods

Industrial production of this compound requires scalable and efficient methods to ensure high yields and purity. These methods typically involve automated synthesis processes using high-pressure reactors and flow chemistry techniques to expedite the formation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the methylthio group to sulfoxide or sulfone.

  • Reduction: : Reduction of the tetrazole ring or other functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution on the phenyl rings.

  • Hydrolysis: : Breaking down of the compound under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or other oxidizing agents.

  • Reduction: : Sodium borohydride or hydrogenation catalysts.

  • Substitution: : Various halogenating agents or nucleophiles depending on the desired substitution.

  • Hydrolysis: : Use of strong acids or bases under controlled temperature conditions.

Major Products Formed

  • Oxidation typically forms sulfoxides or sulfones.

  • Reduction may yield simplified amines or alcohols.

  • Substitution can lead to various functionalized derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is studied for its reactivity and stability, providing insight into the behavior of tetrazole derivatives.

Biology

In biological research, this compound is examined for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine

Medically, it is explored for its therapeutic potential, particularly as a scaffold for drug development targeting specific receptors or enzymes.

Industry

In the industrial realm, it finds applications in the development of advanced materials and catalysts due to its unique functional groups.

Mechanism of Action

The effects of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide are mediated through its interactions with molecular targets such as enzymes and receptors. The compound's functional groups enable it to bind selectively to target sites, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Compared to other tetrazole derivatives, N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is distinguished by its unique combination of methylthio and trifluoromethoxy groups. These functional groups confer specific chemical properties and biological activities not commonly observed in other similar compounds.

List of Similar Compounds

  • N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide

  • 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

  • N-(3-(methylthio)phenyl)-2H-tetrazole

  • 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole

And there you have it, a deep dive into the wonderful world of this compound!

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2S/c1-27-13-4-2-3-10(9-13)20-15(25)14-21-23-24(22-14)11-5-7-12(8-6-11)26-16(17,18)19/h2-9H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMOPQRAPQULOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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